5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, commonly known as 5-chloro-2-indanone, is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a versatile building block for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. 5-chloro-2-indanone is also used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds.
Mechanism of Action
5-chloro-2-indanone acts as an electrophile, reacting with nucleophiles to form new compounds. It can also act as an acid catalyst, promoting the formation of new bonds between molecules.
Biochemical and Physiological Effects
5-chloro-2-indanone has been shown to have anti-inflammatory, anti-microbial, and anti-viral activity. It has also been shown to have anti-cancer activity, inhibiting the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-chloro-2-indanone in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. It can also act as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds. The main limitation of using 5-chloro-2-indanone in lab experiments is its toxicity. It is highly toxic and should be handled with care.
Future Directions
In the future, 5-chloro-2-indanone could be used in the synthesis of novel drugs and agrochemicals. It could also be used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds. Additionally, further research could be conducted to explore its potential anti-cancer and anti-inflammatory activities, as well as its potential applications in the treatment of viral and microbial infections.
Synthesis Methods
5-chloro-2-indanone is typically synthesized by the reaction of 2-bromo-2-methyl-2-butanol with anhydrous hydrochloric acid. This reaction yields a mixture of 5-chloro-2-indanone and 2-methyl-2-butanol. The mixture can then be separated by distillation to obtain pure 5-chloro-2-indanone.
Scientific Research Applications
5-chloro-2-indanone is used as a starting material for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. It has been used in the synthesis of novel antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other heterocyclic compounds.
properties
IUPAC Name |
5-chloro-2,2-dimethyl-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVGMXUJEBZIIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625221 |
Source
|
Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
118259-88-4 |
Source
|
Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.